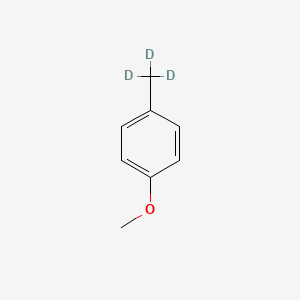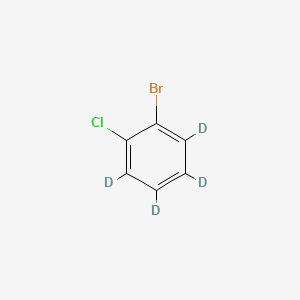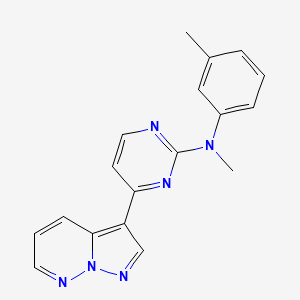
Antimicrobial agent-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimicrobial agent-6 is a chemical compound known for its potent antimicrobial properties It is used to inhibit the growth of microorganisms, including bacteria, fungi, and viruses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-6 typically involves the alkylation of tertiary amines with halocarbons. This reaction results in the formation of quaternary ammonium salts, which are known for their antimicrobial activity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for commercial use. The industrial production methods also focus on minimizing environmental impact and ensuring the safety of workers.
Analyse Chemischer Reaktionen
Types of Reactions
Antimicrobial agent-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkyl groups, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound include various quaternary ammonium salts, which exhibit strong antimicrobial properties. These products are used in a wide range of applications, from disinfectants to medical treatments .
Wissenschaftliche Forschungsanwendungen
Antimicrobial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a catalyst in various reactions.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of Antimicrobial agent-6 involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption inhibits the growth and replication of microorganisms, effectively eliminating the infection . The molecular targets include essential proteins and enzymes involved in cell membrane synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antimicrobial agent-6 include other quaternary ammonium salts, such as benzalkonium chloride and cetylpyridinium chloride . These compounds share similar structures and mechanisms of action but may differ in their spectrum of activity and potency.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to remain effective in various environmental conditions. Unlike some other antimicrobial agents, it does not easily develop resistance, making it a valuable tool in the fight against microbial infections .
Eigenschaften
Molekularformel |
C40H64N16 |
|---|---|
Molekulargewicht |
769.0 g/mol |
IUPAC-Name |
2-N,4-N-bis(4-aminobutyl)-6-[2,5-dibenzyl-4-[4,6-bis(4-aminobutylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C40H64N16/c41-19-7-11-23-45-35-49-36(46-24-12-8-20-42)52-39(51-35)55-30-34(28-32-17-5-2-6-18-32)56(29-33(55)27-31-15-3-1-4-16-31)40-53-37(47-25-13-9-21-43)50-38(54-40)48-26-14-10-22-44/h1-6,15-18,33-34H,7-14,19-30,41-44H2,(H2,45,46,49,51,52)(H2,47,48,50,53,54) |
InChI-Schlüssel |
RHPWXYJGHJNHJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCCCN)NCCCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCCCN)NCCCCN)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

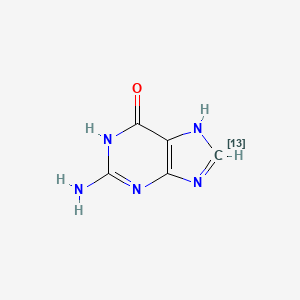
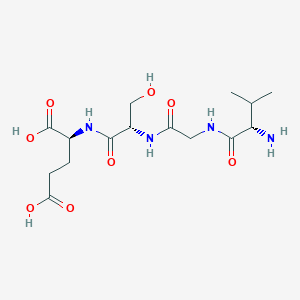



![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
